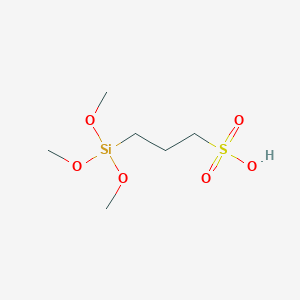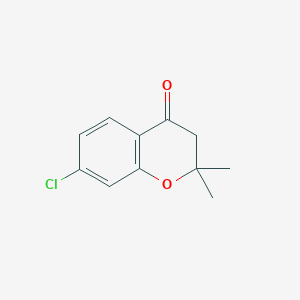
7-Chloro-2,2-dimethylchroman-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-2,2-dimethylchroman-4-one is a heterobicyclic compound . It is structurally similar to chromone, with the absence of a double bond between C-2 and C-3 . This compound is a part of the chromanone family, which is known for its wide range of pharmacological activities .
Molecular Structure Analysis
The molecular formula of this compound is C11H11ClO2 . Structurally, chroman-4-one is a fusion of a benzene nucleus (ring A) with dihydropyran (ring B) .Chemical Reactions Analysis
Chromanone or Chroman-4-one is a significant heterobicyclic compound and acts as a building block in medicinal chemistry for isolation, designing, and synthesis of novel lead compounds .Physical And Chemical Properties Analysis
The molecular weight of this compound is 210.66 . More detailed physical and chemical properties might require specific experimental measurements.Mechanism of Action
Future Directions
properties
CAS RN |
80055-86-3 |
|---|---|
Molecular Formula |
C11H11ClO2 |
Molecular Weight |
210.65 g/mol |
IUPAC Name |
7-chloro-2,2-dimethyl-3H-chromen-4-one |
InChI |
InChI=1S/C11H11ClO2/c1-11(2)6-9(13)8-4-3-7(12)5-10(8)14-11/h3-5H,6H2,1-2H3 |
InChI Key |
AHLCOHDVGKMAIZ-UHFFFAOYSA-N |
SMILES |
CC1(CC(=O)C2=C(O1)C=C(C=C2)Cl)C |
Canonical SMILES |
CC1(CC(=O)C2=C(O1)C=C(C=C2)Cl)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

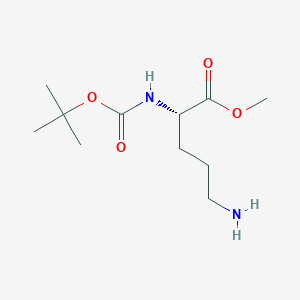
![2-Propenoic acid, 2-[[(octadecylamino)carbonyl]oxy]ethyl ester](/img/structure/B3194049.png)

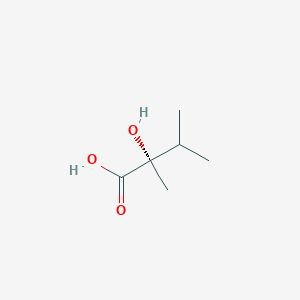
![2,3-Dimethylthieno[3,4-b]pyrazine](/img/structure/B3194062.png)
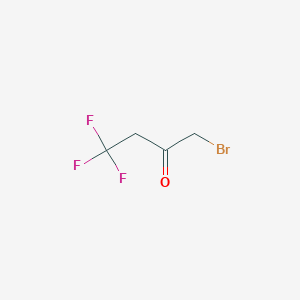
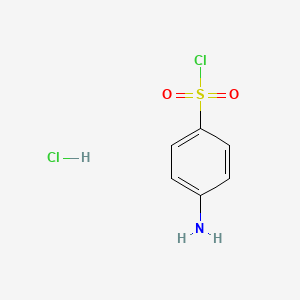

![1,3-Dibromo-6-chloro-2-methyl-1,5-dihydroimidazo[1,2-b]pyridazine](/img/structure/B3194094.png)
